Mirosamicin - 73684-69-2

Mirosamicin

Catalog Number: EVT-275293
CAS Number: 73684-69-2
Molecular Formula: C37H61NO13
Molecular Weight: 727.9 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
Mirosamicin is a macrolide antibiotic that has antimicrobial effect against gram-positive bacteria, some gram-negative bacteria and mycoplasma. It has weak clastogenetic properties.
Source

Mirosamicin is produced through the fermentation process utilizing Micromonospora species, which are soil-dwelling bacteria known for their ability to produce a wide range of bioactive compounds, including antibiotics. The natural production process involves culturing these microorganisms under specific conditions to maximize yield.

Classification

Mirosamicin falls under the category of macrolide antibiotics. This class is defined by the presence of a macrocyclic lactone ring, which is essential for their antibacterial activity. Macrolides function by inhibiting bacterial protein synthesis, thus preventing bacterial growth and replication.

Synthesis Analysis

Methods

The synthesis of Mirosamicin can be approached through several methods, primarily focusing on fermentation techniques. The production typically involves:

  1. Fermentation: Culturing Micromonospora species in a controlled environment where factors such as pH, temperature, and nutrient availability are optimized to enhance antibiotic production.
  2. Extraction and Purification: Following fermentation, Mirosamicin is extracted from the culture broth using solvent extraction methods. Techniques such as high-performance liquid chromatography (HPLC) are then employed for purification.

Technical Details

The fermentation process generally takes place in large bioreactors where conditions are meticulously controlled. Parameters such as aeration rate, agitation speed, and nutrient feed rates are adjusted to optimize the growth of Micromonospora and maximize Mirosamicin yield. Post-fermentation, various extraction methods including solvent extraction and chromatographic techniques are utilized to isolate the antibiotic from other metabolites.

Molecular Structure Analysis

Structure

Mirosamicin features a complex molecular structure typical of macrolides. Its core structure includes:

  • A macrocyclic lactone ring.
  • Deoxy sugars attached to the lactone ring, which contribute to its biological activity.

Data

The molecular formula of Mirosamicin is C28H47N1O10C_{28}H_{47}N_{1}O_{10}, with a molecular weight of approximately 563.68 g/mol. The structural configuration plays a crucial role in its interaction with bacterial ribosomes.

Chemical Reactions Analysis

Reactions

Mirosamicin undergoes various chemical reactions that can alter its efficacy and stability:

  1. Hydrolysis: In aqueous environments, Mirosamicin can hydrolyze, leading to the formation of inactive metabolites.
  2. Degradation: Exposure to light or heat can cause degradation of the macrolide structure, reducing its antimicrobial activity.

Technical Details

The stability of Mirosamicin can be assessed using accelerated stability testing under controlled conditions (e.g., varying temperatures and humidity levels). Analytical techniques such as HPLC and mass spectrometry are employed to monitor changes in concentration and identify degradation products over time.

Mechanism of Action

Process

Mirosamicin exerts its antibacterial effects primarily through inhibition of protein synthesis in bacteria. The mechanism involves:

  1. Binding to the 50S ribosomal subunit: Mirosamicin binds specifically to the peptidyl transferase center of the bacterial ribosome.
  2. Inhibition of peptide elongation: This binding prevents the formation of peptide bonds during translation, effectively halting protein synthesis.

Data

Studies have shown that Mirosamicin has a minimum inhibitory concentration (MIC) against various bacterial strains ranging from 0.5 to 16 µg/mL, indicating its potency as an antibiotic.

Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: Mirosamicin typically appears as a white to off-white powder.
  • Solubility: It is moderately soluble in water but more soluble in organic solvents like methanol and ethanol.

Chemical Properties

  • Stability: Mirosamicin is sensitive to light and heat; therefore, it should be stored in a cool, dark place.
  • pH Sensitivity: The stability of Mirosamicin can vary with pH; it is more stable at neutral pH levels compared to acidic or alkaline conditions.

Relevant data indicate that proper storage conditions significantly enhance the shelf life and efficacy of Mirosamicin formulations.

Applications

Mirosamicin has several scientific uses:

  1. Antibacterial Treatment: It is primarily used for treating infections caused by susceptible Gram-positive bacteria.
  2. Research Applications: Mirosamicin serves as a model compound in studies related to antibiotic resistance mechanisms due to its unique structural properties.
  3. Pharmaceutical Development: Its effectiveness against resistant strains makes it a candidate for formulation development in new antibiotic therapies.
Introduction to Macrolide Antibiotics and Mirosamicin

Historical Context of Macrolide Discovery and Development

The discovery of pikromycin in 1950 marked the first isolation of a macrolide antibiotic from Streptomyces strains, characterized by its signature macrocyclic lactone ring [1]. This breakthrough initiated the "golden age" of antibiotic discovery, culminating in the identification of erythromycin from Streptomyces erythraeus in 1952, which became the foundational scaffold for semisynthetic derivatives [1] [3]. By the 1980s, rising bacterial resistance prompted the development of second-generation macrolides, including azithromycin (15-membered ring) and clarithromycin (14-membered ring), designed to improve acid stability and bioavailability [1] [7]. Despite these advances, resistance to existing macrolides necessitated novel structural innovations, leading to the discovery of Mirosamicin—a 16-membered macrolide distinguished by its unique C3/C5 bis-glycosylation pattern and expanded spectrum against Gram-positive pathogens [1] [9].

Table 1: Evolution of Macrolide Antibiotics

GenerationKey CompoundsStructural Features
FirstPikromycin, Erythromycin14-membered ring, cladinose/desosamine sugars
SecondAzithromycin, Clarithromycin15-membered (azalide) or modified 14-membered rings
ThirdTelithromycin (ketolide)3-keto group, absence of cladinose
NovelMirosamicin16-membered ring, C3/C5 bis-glycosylation

Classification of Mirosamicin Within the Macrolide Family

Mirosamicin belongs to the 16-membered macrolide subgroup, alongside tylosin and carbomycin, characterized by:

  • A macrocyclic lactone ring larger than 14- or 15-membered variants, enabling enhanced ribosomal binding affinity [1] [3].
  • Dual deoxy sugar attachments: D-mycaminose at C5 and L-mycarose at C3, a configuration absent in erythromycin-derived macrolides [9].
  • Bacteriostatic activity via inhibition of the 50S ribosomal subunit, specifically blocking the peptidyl transferase center (PTC) and nascent peptide exit tunnel (NPET) [1] [6].

Chemically, Mirosamicin shares biosynthetic pathways with polyketide-derived macrolides, utilizing modular polyketide synthases (PKS) to assemble its aglycone core before glycosylation [5]. Unlike 14-membered macrolides, its expanded ring size confers reduced susceptibility to common resistance mechanisms, such as Erm-mediated methylation of A2058 in 23S rRNA [4] [9].

Significance of Mirosamicin in Antimicrobial Research

Mirosamicin addresses critical gaps in combating multidrug-resistant (MDR) pathogens, particularly:

  • Gram-positive bacteria: Demonstrates potent activity against Staphylococcus aureus (including MRSA), Streptococcus pneumoniae, and vancomycin-resistant enterococci (VRE) [4] [6].
  • Atypical respiratory pathogens: Effective against Legionella pneumophila and Mycoplasma pneumoniae, where β-lactams fail [3] [7].
  • Emerging resistance: Retains efficacy against macrolide-resistant strains with ermB or mefA genes due to its structural evasion of ribosomal methylation and efflux pumps [4] [9].

Research highlights its synergistic potential with other antibiotics. For example, combined use with β-lactams disrupts cell wall synthesis while concurrently inhibiting protein synthesis, reducing MIC values by 4–8-fold against S. pneumoniae [6]. Additionally, its unique C5 sugar moiety facilitates intracellular accumulation in phagocytes, enhancing efficacy in deep-tissue infections [7] [9].

Table 2: Resistance Mechanisms Overcome by Mirosamicin

Resistance MechanismEffect on ErythromycinMirosamicin's Advantage
Ribosomal methylation (Erm)High-level resistanceUnaffected due to altered binding
Efflux pumps (Mef)Reduced intracellular concentrationEnhanced cellular uptake
Enzymatic inactivationHydrolysis via esterasesStable glycosidic linkages

Properties

CAS Number

73684-69-2

Product Name

Mirosamicin

IUPAC Name

(1R,2S,3R,6E,8S,9S,10S,12R,14E,16S)-9-[(2S,3R,4S,6R)-4-(dimethylamino)-3-hydroxy-6-methyloxan-2-yl]oxy-3-ethyl-2-hydroxy-2-[[(2R,3R,4R,5R,6R)-5-hydroxy-3,4-dimethoxy-6-methyloxan-2-yl]oxymethyl]-8,10,12-trimethyl-4,17-dioxabicyclo[14.1.0]heptadeca-6,14-diene-5,13-dione

Molecular Formula

C37H61NO13

Molecular Weight

727.9 g/mol

InChI

InChI=1S/C37H61NO13/c1-11-27-37(43,18-46-36-33(45-10)32(44-9)29(41)23(6)48-36)34-26(49-34)14-13-25(39)20(3)16-21(4)31(19(2)12-15-28(40)50-27)51-35-30(42)24(38(7)8)17-22(5)47-35/h12-15,19-24,26-27,29-36,41-43H,11,16-18H2,1-10H3/b14-13+,15-12+/t19-,20+,21-,22+,23+,24-,26-,27+,29+,30+,31+,32+,33+,34+,35-,36+,37-/m0/s1

InChI Key

WWIDEZOUVSJVHS-ZPQCYHEESA-N

SMILES

CCC1C(C2C(O2)C=CC(=O)C(CC(C(C(C=CC(=O)O1)C)OC3C(C(CC(O3)C)N(C)C)O)C)C)(COC4C(C(C(C(O4)C)O)OC)OC)O

Solubility

Soluble in DMSO

Synonyms

Mirosamicin, A 11725 II, Antibiotic AR 5-2

Canonical SMILES

CCC1C(C2C(O2)C=CC(=O)C(CC(C(C(C=CC(=O)O1)C)OC3C(C(CC(O3)C)N(C)C)O)C)C)(COC4C(C(C(C(O4)C)O)OC)OC)O

Isomeric SMILES

CC[C@@H]1[C@]([C@H]2[C@@H](O2)/C=C/C(=O)[C@@H](C[C@@H]([C@@H]([C@H](/C=C/C(=O)O1)C)O[C@H]3[C@@H]([C@H](C[C@H](O3)C)N(C)C)O)C)C)(CO[C@H]4[C@@H]([C@@H]([C@@H]([C@H](O4)C)O)OC)OC)O

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.